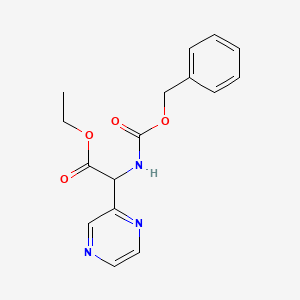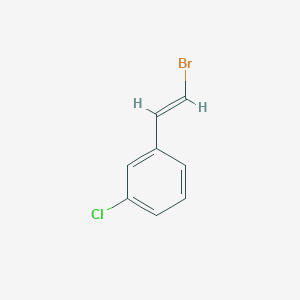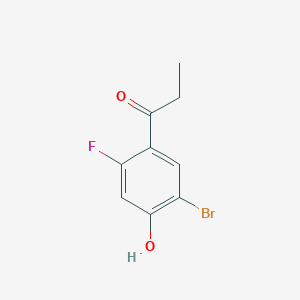
3-(2-Fluorophenyl)-3-methylbutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluorophenyl)-3-methylbutanenitrile is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a butanenitrile group
Preparation Methods
The synthesis of 3-(2-Fluorophenyl)-3-methylbutanenitrile typically involves the reaction of 2-fluorobenzyl chloride with isobutyronitrile in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient purification techniques .
Chemical Reactions Analysis
3-(2-Fluorophenyl)-3-methylbutanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the nitrile group to an amine.
Scientific Research Applications
3-(2-Fluorophenyl)-3-methylbutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-3-methylbutanenitrile and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
3-(2-Fluorophenyl)-3-methylbutanenitrile can be compared with other similar compounds, such as:
3-(2-Chlorophenyl)-3-methylbutanenitrile: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
3-(2-Bromophenyl)-3-methylbutanenitrile:
3-(2-Methylphenyl)-3-methylbutanenitrile: The presence of a methyl group instead of a halogen can significantly alter the compound’s chemical behavior and interactions.
Properties
Molecular Formula |
C11H12FN |
|---|---|
Molecular Weight |
177.22 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-3-methylbutanenitrile |
InChI |
InChI=1S/C11H12FN/c1-11(2,7-8-13)9-5-3-4-6-10(9)12/h3-6H,7H2,1-2H3 |
InChI Key |
LECOAYSWAKHXBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC#N)C1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



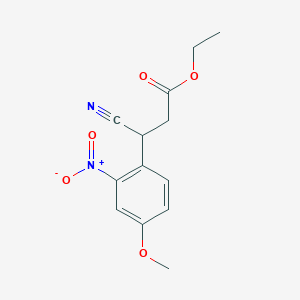

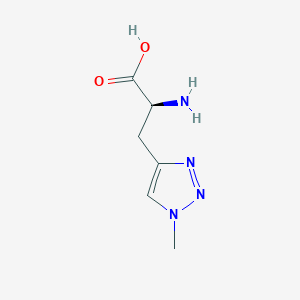

![2-[3-(2-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243261.png)
![tert-Butyl 2-(aminomethyl)-4-oxo-6,7-dihydro-4H-pyrazino[1,2-a]pyrimidine-8(9H)-carboxylate](/img/structure/B15243267.png)
